Acat-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

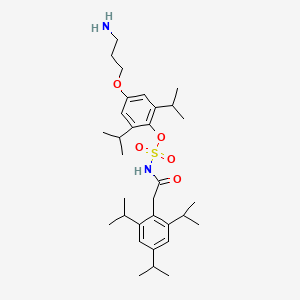

Molecular Formula |

C32H50N2O5S |

|---|---|

Molecular Weight |

574.8 g/mol |

IUPAC Name |

[4-(3-aminopropoxy)-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |

InChI |

InChI=1S/C32H50N2O5S/c1-19(2)24-14-26(20(3)4)30(27(15-24)21(5)6)18-31(35)34-40(36,37)39-32-28(22(7)8)16-25(38-13-11-12-33)17-29(32)23(9)10/h14-17,19-23H,11-13,18,33H2,1-10H3,(H,34,35) |

InChI Key |

QAXDCCFJOPQLGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)OCCCN)C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Acyl-CoA:Cholesterol Acyltransferase Inhibitor Acat-IN-4: A Technical Guide

Executive Summary

Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of cholesterol, a key process in cellular cholesterol homeostasis. The inhibition of ACAT has emerged as a promising therapeutic strategy for a range of diseases, including atherosclerosis, cancer, and neurodegenerative disorders. Acat-IN-4 is a synthetic small molecule identified as an inhibitor of ACAT. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical properties, and relevant experimental protocols for its characterization. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also incorporates data from other well-characterized ACAT inhibitors to provide a broader context for researchers and drug development professionals.

Introduction to ACAT and its Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA.[1] These cholesteryl esters are then stored in cytosolic lipid droplets.[2] There are two known isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions. ACAT1 is ubiquitously expressed, with high levels in macrophages and steroidogenic tissues, while ACAT2 is primarily found in the liver and intestines.[3][4]

The inhibition of ACAT prevents the esterification and subsequent storage of excess cholesterol. This leads to an increase in the intracellular free cholesterol pool, which in turn can trigger several beneficial downstream effects. These include the enhanced efflux of cholesterol to high-density lipoproteins (HDL), a reduction in the formation of foam cells (lipid-laden macrophages that contribute to atherosclerotic plaques), and suppression of the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestine.[1][3] Consequently, ACAT inhibitors are being actively investigated for their therapeutic potential in cardiovascular diseases.[1][3]

This compound is a specific inhibitor of ACAT and has also been noted to inhibit NF-κB mediated transcription.[5][6][7]

Biochemical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 454203-56-6 | [6] |

| Molecular Formula | C32H50N2O5S | [6] |

| Molecular Weight | 574.81 g/mol | [6] |

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of ACAT1. It is believed to bind to the active site of the enzyme, thereby preventing the binding of its substrates, cholesterol and fatty acyl-CoA.[8] This inhibition of ACAT1 leads to a decrease in the production of cholesteryl esters.[8] The resulting accumulation of intracellular free cholesterol is thought to be the primary driver of the anti-atherogenic properties of this compound, as it reduces the formation of foam cells, a critical step in the development of atherosclerotic plaques.[3][8]

Signaling Pathway

Quantitative Data for Representative ACAT Inhibitors

To provide a framework for the expected potency of ACAT inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several other well-studied ACAT inhibitors.

| Inhibitor | Target | Assay System | IC50 | Ki | Source |

| DuP 128 | ACAT | Rat hepatic microsomes | 10 nM | N/A | [9] |

| Nevanimibe | ACAT2 | In vitro enzyme assay | 0.71 µM | N/A | [10] |

| PPPA | ACAT2 | In vitro enzyme assay | 25 µM | N/A | [10] |

| PPPA | ACAT1 | In vitro enzyme assay | 179 µM | N/A | [10] |

| Imidazole Derivatives | ACAT-1 Selective | N/A | 6.4-10.7 nM | 4.0-9.9 nM | [8] |

| Urea Compounds | Non-selective | N/A | 17-75 nM | 10-75 nM | [8] |

| Pantothenic Acid Derivatives | ACAT-1 Selective | N/A | 6.4 nM | 4.0 nM | [8] |

Experimental Protocols

The following sections detail generalized experimental protocols for the in vitro and in vivo characterization of ACAT inhibitors like this compound.

In Vitro ACAT Inhibition Assay (Microsomal)

This protocol is based on the widely used method of measuring the incorporation of radiolabeled fatty acyl-CoA into cholesteryl esters in a microsomal preparation.[11][12]

Objective: To determine the IC50 value of an ACAT inhibitor.

Materials:

-

Rat liver microsomes

-

[1-14C]oleoyl-CoA

-

Bovine serum albumin (BSA)

-

Cholesterol

-

Test compound (e.g., this compound) dissolved in DMSO

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Scintillation fluid and vials

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, BSA, and cholesterol.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the rat liver microsomes and [1-14C]oleoyl-CoA.

-

Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., isopropanol:heptane).

-

Extract the lipids from the reaction mixture.

-

Separate the cholesteryl esters from other lipids using TLC.

-

Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Experimental Workflow

Therapeutic Applications and Future Directions

The primary therapeutic application for ACAT inhibitors like this compound is in the treatment and prevention of atherosclerosis and other cardiovascular diseases.[3] By preventing the formation of foam cells, these inhibitors can potentially slow the progression of atherosclerotic plaques.[3] Furthermore, the role of cholesterol metabolism in other diseases has expanded the potential applications of ACAT inhibitors to cancer and neurodegenerative conditions such as Alzheimer's disease.[2][13][14]

Future research on this compound should focus on obtaining specific quantitative data on its inhibitory activity against both ACAT1 and ACAT2 isoforms to understand its selectivity. In vivo studies in animal models of atherosclerosis are necessary to evaluate its efficacy and pharmacokinetic profile. Additionally, further investigation into its off-target effects, such as the inhibition of NF-κB, may reveal novel therapeutic opportunities.

Conclusion

This compound is a promising ACAT inhibitor with potential therapeutic applications in diseases driven by dysregulated cholesterol metabolism. While specific data on this compound is limited, the broader class of ACAT inhibitors has demonstrated significant potential in preclinical and clinical studies. This technical guide provides a foundational understanding of this compound and the general methodologies used to characterize such compounds, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Acyl-coenzyme A:cholesterol acyltransferase inhibitors for controlling hypercholesterolemia and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]

- 3. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. This compound|CAS 454203-56-6|DC Chemicals [dcchemicals.com]

- 8. Buy this compound [smolecule.com]

- 9. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of ACAT Inhibitors in Cholesterol Metabolism

Disclaimer: Information specifically pertaining to a compound designated "Acat-IN-4" is not widely available in the public domain. This guide will focus on the well-documented roles and mechanisms of Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors as a class of compounds, using specific examples from preclinical and research settings.

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that governs the homeostasis of cellular cholesterol.[1][2] It catalyzes the esterification of free cholesterol into cholesteryl esters (CE) for storage in lipid droplets or for assembly into lipoproteins.[3][4] In mammals, two isoforms exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[4] The accumulation of cholesteryl esters in macrophages, facilitated by ACAT1, is a key event in the formation of foam cells, a hallmark of atherosclerotic plaques.[1] Consequently, the inhibition of ACAT has emerged as a promising therapeutic strategy for conditions characterized by dysregulated cholesterol metabolism, such as atherosclerosis and potentially neurodegenerative diseases like Alzheimer's.[4][5]

Core Mechanism of Action

ACAT inhibitors function by binding to the ACAT enzyme, thereby preventing the conjugation of a fatty acyl-CoA to cholesterol.[6] This blockade of cholesterol esterification leads to an increase in the intracellular pool of free cholesterol.[7][8] This elevation in free cholesterol can trigger several downstream cellular responses aimed at restoring cholesterol homeostasis, including the activation of pathways for cholesterol efflux and the suppression of cholesterol uptake and synthesis.[9]

Signaling Pathways and Cellular Consequences

The inhibition of ACAT sets off a cascade of events that impact cellular cholesterol levels and inflammatory signaling. A primary consequence is the enhanced efflux of cholesterol from cells, a process mediated by transporters like ATP-binding cassette subfamily A member 1 (ABCA1).[10][11] In microglia, for instance, treatment with ACAT inhibitors has been shown to upregulate ABCA1, thereby facilitating the removal of excess cholesterol.[11][12]

Furthermore, ACAT inhibition has been linked to the modulation of inflammatory pathways. In microglial cells, inhibiting ACAT1 can dampen lipopolysaccharide (LPS)-induced neuroinflammation by altering the trafficking and degradation of Toll-like receptor 4 (TLR4).[10][11][13]

Quantitative Data from Preclinical Studies

The efficacy of ACAT inhibitors has been quantified in various in vitro and in vivo models. The data below summarizes key findings for representative ACAT inhibitors.

| Compound | Model System | Concentration / Dose | Key Quantitative Outcome | Reference |

| Avasimibe | E4FAD-Tg Mice (Alzheimer's Model) | 30 mg/kg p.o. | ~50% decrease in lipid droplets per cell in the subiculum and cortex. | [7] |

| K-604 | N9 Microglial Cell Line | 0.5 µM | Significant increase in the endocytosis of TLR4 after 30 minutes of LPS treatment. | [13][14] |

| F12511 | APOE4 Primary Microglia | Not Specified | Reduction in cholesteryl ester-rich lipid droplets and upregulation of ABCA1 protein. | [10][11] |

| F12511 | Myelin Debris-Treated Microglia | Not Specified | Abolished the increase in cholesteryl ester biosynthesis. | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ACAT inhibitor efficacy. Below are protocols for key experiments cited in the literature.

1. Cellular ACAT Activity Assay

This assay measures the enzymatic activity of ACAT by quantifying the formation of radiolabeled cholesteryl esters.

-

Cell Culture: CHO-K1 cells are seeded in medium at a density of 2.5x10^5 cells per 60 mm dish.

-

Cholesterol Depletion: On day 2, the growth medium is replaced with a cholesterol-depleting medium for a specified duration.

-

Labeling: Cells are then incubated with a medium containing [14C]oleate complexed to bovine serum albumin. The ACAT inhibitor or vehicle control is added at this step.

-

Incubation: Cells are incubated at 37°C for a period ranging from 30 minutes to several hours.

-

Lipid Extraction: After incubation, cells are washed, and lipids are extracted using a solvent system (e.g., hexane/isopropanol).

-

Quantification: The extracted lipids are separated by thin-layer chromatography (TLC), and the radioactivity incorporated into cholesteryl oleate is measured using a scintillation counter to determine ACAT activity.

(Based on the methodology described for oxysterol-mediated ACAT activation)[9]

2. In Vivo Study of ACAT Inhibition in a Mouse Model

This protocol outlines a typical in vivo experiment to assess the effects of an ACAT inhibitor on brain pathology.

-

Animal Model: Male E4FAD transgenic mice (a model for Alzheimer's disease) are used.

-

Randomization: Mice are randomized into a vehicle control group and a treatment group.

-

Drug Administration: The ACAT inhibitor (e.g., Avasimibe) is suspended in a suitable vehicle and administered by oral gavage at a specific dose (e.g., 30 mg/kg).

-

Treatment Duration: Treatment is carried out for a defined period (e.g., daily for two months).

-

Tissue Collection and Analysis: Following the treatment period, mice are euthanized, and brain tissue is collected. Brain sections are stained with dyes like LipidSpot to visualize and quantify intracellular lipid droplets. Immunohistochemistry may also be performed to assess levels of specific proteins.

(Based on the in vivo study of Avasimibe)[7]

Conclusion

ACAT inhibitors represent a significant area of research in the management of diseases linked to cholesterol dysregulation. By preventing the esterification of free cholesterol, these compounds can reduce the accumulation of cholesteryl esters in foam cells, a key process in atherosclerosis.[4][6] Moreover, emerging evidence suggests a role for ACAT inhibitors in modulating neuroinflammation and Alzheimer's disease pathology, broadening their potential therapeutic applications.[5][7][10][11] Further research, including well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of this class of drugs.

References

- 1. Human acyl-CoA:cholesterol acyltransferase (ACAT) and its potential as a target for pharmaceutical intervention against atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound [smolecule.com]

- 7. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of ACAT as a Therapeutic Target for Alzheimer's Disease Is Independent of ApoE4 Lipidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Aging Apolipoprotein E4 Mice Alters Their Brains' Inflammatory Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Myelin Debris-Treated Microglial Cell Lines Activates the Gene Expression of Cholesterol Efflux Transporter ABCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

The Emerging Role of Acat-IN-4 in the Modulation of the NF-κB Signaling Pathway: A Technical Overview

Disclaimer: As of November 2025, public domain information and scientific literature do not contain specific data regarding a compound designated "Acat-IN-4." The following technical guide is a structured presentation based on established methodologies for characterizing inhibitors of the NF-κB signaling pathway. The quantitative data and specific mechanisms described herein are hypothetical and presented as a template for researchers, scientists, and drug development professionals working on novel NF-κB inhibitors.

Abstract

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers.[1][2][3] Consequently, the development of small molecule inhibitors targeting this pathway is of significant therapeutic interest. This document provides a technical framework for the preclinical characterization of a novel, hypothetical inhibitor, this compound, focusing on its interaction with the NF-κB signaling cascade. We present hypothetical quantitative data, detailed experimental protocols for key validation assays, and visual representations of the signaling pathway and experimental workflows to guide researchers in the evaluation of similar compounds.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation.[1][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] The canonical NF-κB pathway is activated by a wide array of stimuli, including pro-inflammatory cytokines like TNFα and IL-1β, which leads to the activation of the IκB kinase (IKK) complex.[4][5] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[1][5] This releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1][4]

Hypothetical Quantitative Profile of this compound

The following table summarizes the hypothetical quantitative data for this compound, showcasing its potency and selectivity in inhibiting key components of the NF-κB signaling pathway.

| Assay Type | Target | Cell Line | Metric | Value |

| Kinase Assay | IKKβ | N/A (Biochemical) | IC50 | 15 nM |

| Kinase Assay | IKKα | N/A (Biochemical) | IC50 | 250 nM |

| Reporter Gene Assay | NF-κB Luciferase | HEK293T | IC50 | 50 nM |

| Western Blot | Phospho-IκBα (Ser32) | HeLa | IC50 | 75 nM |

| ELISA | IL-6 Secretion | THP-1 | IC50 | 100 nM |

Core Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data table are provided below.

Western Blot for Phospho-IκBα Inhibition

This protocol details the procedure for assessing the inhibitory effect of this compound on TNFα-induced IκBα phosphorylation in a cellular context.

3.1.1. Cell Culture and Treatment

-

Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with 10 ng/mL TNFα for 15 minutes.

3.1.2. Cell Lysis and Protein Quantification

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

3.1.3. SDS-PAGE and Western Blotting

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

NF-κB Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of this compound.

3.2.1. Cell Transfection and Treatment

-

Co-transfect HEK293T cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) in a 96-well plate.

-

After 24 hours, pre-treat the cells with a serial dilution of this compound for 1 hour.

-

Stimulate the cells with an appropriate inducer (e.g., 10 ng/mL TNFα) for 6-8 hours.

3.2.2. Luciferase Activity Measurement

-

Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Visualizing Pathways and Workflows

NF-κB Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the hypothetical point of intervention by this compound.

Experimental Workflow for this compound Characterization

This diagram outlines a typical experimental workflow for characterizing an inhibitor of the NF-κB pathway.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, overview of the characterization of a novel NF-κB inhibitor, this compound. By presenting structured quantitative data, detailed experimental protocols, and clear visual diagrams, this document serves as a valuable resource for researchers in the field of drug discovery and development. The methodologies outlined here are robust and widely accepted for the validation of compounds targeting the NF-κB signaling pathway, and can be adapted for the characterization of other novel inhibitors. Further studies would be required to elucidate the in vivo efficacy and safety profile of any new chemical entity targeting this critical inflammatory pathway.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory feedback control of NF-κB signalling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. m.youtube.com [m.youtube.com]

- 6. origene.com [origene.com]

In-Depth Technical Guide to the Biological Activity of Acat-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acat-IN-4 is a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), an intracellular enzyme crucial for the esterification of cholesterol. By catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acids, ACAT1 plays a significant role in cellular cholesterol homeostasis. The inhibition of this enzyme by this compound presents a promising therapeutic strategy for conditions characterized by abnormal lipid accumulation, such as atherosclerosis and hyperlipidemia. Furthermore, this compound has been identified as an inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, suggesting its potential in modulating inflammatory pathways. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its primary biological effect through the direct inhibition of the ACAT1 enzyme. This inhibition is competitive, meaning this compound binds to the active site of ACAT1, thereby preventing the binding of its natural substrates, cholesterol and fatty acyl-CoA. This action effectively blocks the esterification of cholesterol into cholesteryl esters. The reduction in cholesteryl ester formation has several downstream consequences, most notably the diminished accumulation of lipid droplets within cells, a key process in the formation of foam cells, which are a hallmark of atherosclerotic plaques.

Beyond its effects on cholesterol metabolism, this compound also demonstrates inhibitory activity on the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition by this compound suggests a dual therapeutic potential, addressing both lipid dysregulation and associated inflammatory processes.

Quantitative Biological Activity

The inhibitory potency of this compound against ACAT1 and its effect on NF-κB mediated transcription have been quantified in various in vitro assays. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Target | Cell Line | Parameter | Value | Reference |

| ACAT1 Inhibition Assay | ACAT1 | - | IC50 | Data not available in public sources | - |

| NF-κB Reporter Assay | NF-κB | - | IC50 | Data not available in public sources | - |

Note: Specific quantitative values (IC50) for this compound are not publicly available in the currently accessible scientific literature or datasheets. The information is primarily found within patent literature (EP1236468A1), where it is referred to as "Example 208". Researchers are encouraged to consult this patent for more detailed information.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

This compound Mechanism of Action on the ACAT1 Pathway

Acat-IN-4: A Technical Guide to its Target Enzyme and Isoforms

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Acat-IN-4 is an inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). This enzyme plays a critical role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl esters, which are then stored in lipid droplets. In mammals, ACAT exists as two isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and physiological functions. This compound has been identified as an inhibitor of ACAT1. This guide provides a comprehensive overview of this compound's target enzyme, its isoforms, the associated signaling pathways, and detailed experimental protocols for its characterization.

Target Enzyme: Acyl-CoA:Cholesterol Acyltransferase (ACAT)

ACAT is an integral membrane protein located in the endoplasmic reticulum. It is responsible for the intracellular esterification of cholesterol with long-chain fatty acids, a crucial step in preventing the accumulation of toxic free cholesterol in cellular membranes. This process is vital for various cellular functions, including lipoprotein assembly and steroid hormone production.

Isoforms of ACAT

There are two distinct isoforms of ACAT, each with specific roles and tissue expression patterns:

-

ACAT1: This isoform is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and neurons.[1] In macrophages, ACAT1 is involved in the formation of foam cells, a key event in the development of atherosclerosis.[1][2] It plays a significant role in maintaining intracellular cholesterol homeostasis.[3]

-

ACAT2: The expression of ACAT2 is primarily restricted to the liver and intestines.[4][5] It is the key enzyme responsible for the esterification of dietary cholesterol in enterocytes, facilitating its absorption.[6][7][8] In the liver, ACAT2 provides cholesteryl esters for the assembly of very-low-density lipoproteins (VLDL).[4]

Quantitative Data for this compound Inhibition

| Inhibitor | Target Isoform | IC50 (nM) | Assay Condition | Reference |

| This compound | ACAT1 | TBD | TBD | TBD |

| This compound | ACAT2 | TBD | TBD | TBD |

TBD: To be determined

Signaling Pathways

The inhibition of ACAT1 by this compound can modulate several signaling pathways, primarily by altering cellular cholesterol distribution.

ACAT1 Signaling Pathway in Macrophages

In macrophages, the accumulation of free cholesterol can trigger inflammatory responses. By inhibiting ACAT1, this compound prevents the esterification of cholesterol, leading to an increase in the free cholesterol pool within the endoplasmic reticulum. This can modulate signaling pathways involved in inflammation and cholesterol efflux. For instance, ACAT1 ablation has been shown to attenuate inflammatory responses in macrophages.[10][11]

References

- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The mitochondrial thiolase ACAT1 regulates monocyte/macrophage type I interferon via epigenetic control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACAT-2, a second mammalian acyl-CoA:cholesterol acyltransferase. Its cloning, expression, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol esterification by ACAT2 is essential for efficient intestinal cholesterol absorption: evidence from thoracic lymph duct cannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACAT2 deficiency limits cholesterol absorption in the cholesterol-fed mouse: impact on hepatic cholesterol homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Buy this compound [smolecule.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Myeloid-specific Acat1 ablation attenuates inflammatory responses in macrophages, improves insulin sensitivity, and suppresses diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Acat-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acat-IN-4 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme pivotal in cellular cholesterol metabolism. By blocking the esterification of cholesterol, this compound presents a therapeutic potential in managing conditions associated with cholesterol accumulation, such as atherosclerosis. Furthermore, this compound has been identified as an inhibitor of NF-κB mediated transcription, suggesting a broader role in inflammatory processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound, also referenced in patent literature as "Example 208". Detailed experimental protocols and a summary of its inhibitory actions are presented to support further research and development.

Introduction to this compound

This compound, with the chemical formula C32H50N2O5S, is a synthetic molecule designed to target the ACAT enzyme.[1] ACAT is responsible for the intracellular conversion of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[2] The inhibition of ACAT is a key strategy in the development of therapies for hyperlipidemia and atherosclerosis, as it can prevent the accumulation of cholesterol in macrophages, a critical step in the formation of atherosclerotic plaques.[2][3]

Beyond its role in lipid metabolism, this compound has been noted for its ability to inhibit transcription mediated by Nuclear Factor-kappa B (NF-κB).[4][5][6][7] NF-κB is a crucial transcription factor involved in the inflammatory response, and its inhibition suggests that this compound may also possess anti-inflammatory properties.

This guide will delve into the specifics of this compound's discovery, its chemical synthesis, and the methodologies used to assess its biological functions.

Quantitative Data

While specific quantitative data for this compound's inhibitory activity is not widely published in peer-reviewed literature, its potent activity is disclosed in patent documentation. The following table summarizes the available information.

| Target | Activity | Assay Type | Reference |

| Acyl-CoA: Cholesterol Acyltransferase (ACAT) | Potent Inhibitor | In vitro enzyme activity assay | Patent EP1236468A1 |

| NF-κB Mediated Transcription | Inhibitor | Cellular reporter assay | Patent EP1236468A1 |

Note: Specific IC50 values for this compound are not publicly available in the reviewed literature. The patent describes the compound as a potent inhibitor based on the described assays.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the biological assays used to characterize its activity, based on information from patent literature.

Synthesis of this compound ("Example 208")

The synthesis of this compound is a multi-step process detailed in patent EP1236468A1 and its U.S. equivalent. The protocol involves the reaction of key intermediates to yield the final compound.

Step 1: Synthesis of (E)-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-enoic acid

-

A mixture of 4-hydroxy-3,5-diisopropylbenzaldehyde, malonic acid, and piperidine in pyridine is heated.

-

The reaction mixture is then acidified and the resulting precipitate is collected and purified.

Step 2: Synthesis of (E)-3-(4-(3-aminopropoxy)-3,5-diisopropylphenyl)prop-2-enoic acid

-

The product from Step 1 is reacted with a protected 3-aminopropanol derivative, followed by deprotection to yield the aminopropoxy intermediate.

Step 3: Synthesis of the Sulfonyl Chloride Intermediate

-

A suitable aromatic sulfonyl chloride is prepared or obtained commercially.

Step 4: Final Coupling to Yield this compound

-

The aminopropoxy intermediate from Step 2 is reacted with the sulfonyl chloride from Step 3 in the presence of a base to afford this compound.

-

The final product is purified by chromatography.

ACAT Inhibition Assay

The potency of this compound as an ACAT inhibitor was determined using an in vitro enzyme activity assay.

Protocol:

-

Enzyme Source: Microsomes are prepared from the livers of male Sprague-Dawley rats.

-

Substrate Preparation: A solution of [1-¹⁴C]oleoyl-CoA is prepared in a suitable buffer.

-

Assay Reaction:

-

Rat liver microsomes are incubated with varying concentrations of this compound (or vehicle control) in a phosphate buffer (pH 7.4) containing bovine serum albumin.

-

The reaction is initiated by the addition of the [¹⁴C]oleoyl-CoA substrate.

-

The mixture is incubated at 37°C.

-

-

Extraction and Quantification:

-

The reaction is stopped by the addition of an isopropanol/heptane mixture.

-

The lipid phase, containing the newly synthesized cholesteryl esters, is separated.

-

The amount of radiolabeled cholesteryl ester is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the ACAT enzyme activity (IC50) is calculated from the dose-response curve.

NF-κB Mediated Transcription Inhibition Assay

The inhibitory effect of this compound on NF-κB signaling was assessed using a cellular reporter assay.

Protocol:

-

Cell Line: A human cell line (e.g., HEK293) is stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.

-

Cell Treatment:

-

The transfected cells are plated in a multi-well format.

-

Cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

-

NF-κB Activation:

-

NF-κB signaling is stimulated by adding an appropriate inducer, such as tumor necrosis factor-alpha (TNF-α), to the cell culture medium.

-

-

Luciferase Assay:

-

After a suitable incubation period, the cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the TNF-α-induced luciferase expression is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows related to this compound.

Caption: Workflow for the in vitro ACAT inhibition assay.

Caption: Simplified NF-κB signaling pathway showing the inhibitory point of this compound.

Conclusion

This compound is a promising small molecule with dual inhibitory activity against ACAT and NF-κB mediated transcription. The synthetic route to this compound is well-defined, and established assays are available to characterize its biological effects. While the publicly available quantitative data is limited, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related compounds. Further investigation is warranted to fully elucidate its potency, selectivity, and mechanism of action in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy this compound [smolecule.com]

- 5. Prediction of IC50 Values for ACAT Inhibitors from Molecular Structure | Semantic Scholar [semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Prediction of IC50 values for ACAT inhibitors from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of ACAT Inhibition in Atherosclerosis Research

Disclaimer: Initial searches for "Acat-IN-4" did not yield sufficient publicly available scientific data to fulfill the requirements of this technical guide. Chemical suppliers list it as an ACAT inhibitor that may affect NF-κB mediated transcription, but peer-reviewed studies detailing its use in atherosclerosis research are not available. Therefore, this guide will focus on a well-characterized ACAT inhibitor, F-1394 , as a representative compound to illustrate the role of ACAT inhibition in atherosclerosis research.

Introduction to ACAT and its Role in Atherosclerosis

Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1][2] In mammals, two isoforms of ACAT exist:

-

ACAT1: Ubiquitously expressed, it is the primary isoform found in macrophages, smooth muscle cells (SMCs), and steroidogenic tissues. Within the arterial wall, ACAT1 is responsible for the formation of foam cells, a hallmark of early atherosclerotic lesions, by promoting the accumulation of cholesteryl esters in macrophages.[3][4][5]

-

ACAT2: Primarily expressed in the liver and intestines, ACAT2 is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[3][6]

The inhibition of ACAT has been a topic of interest in atherosclerosis research for its potential to prevent foam cell formation and reduce the progression of atherosclerotic plaques.[7] However, the therapeutic potential of ACAT inhibitors has been debated due to conflicting results from preclinical and clinical studies.[2][8] Complete deficiency of ACAT1 has, in some models, led to increased free cholesterol toxicity and exacerbated atherosclerosis, particularly in macrophages.[3][4] Conversely, partial inhibition of ACAT has shown more promising results in reducing atherosclerosis without significant toxicity.[1][3]

This guide will delve into the technical aspects of utilizing the ACAT inhibitor F-1394 in atherosclerosis research, presenting quantitative data, detailed experimental protocols, and visualizing key pathways and workflows.

Quantitative Data on the Efficacy of F-1394 in Atherosclerosis Models

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of F-1394 on atherosclerosis development and progression.

Table 1: Effect of F-1394 on Atherosclerotic Lesion Area

| Animal Model | Treatment Group | Dose | Duration | Lesion Area Reduction (%) | Reference |

| ApoE/LDLr-DKO Mice | F-1394 | 10 mg/kg/day | 10 weeks | 24% | [1][9] |

| 30 mg/kg/day | 10 weeks | 28% | [1][9] | ||

| 100 mg/kg/day | 10 weeks | 38% (significant) | [1][9] | ||

| F-1394 | 100 mg/kg/day | 15 weeks | 31.9% (in aortic sinus) | [1][9] | |

| ApoE-deficient Mice | Low F-1394 | 300 mg/kg diet | 17 weeks | 39% (significant) | [3] |

| High F-1394 | 900 mg/kg diet | 17 weeks | 45% (significant) | [3] | |

| Cholesterol-fed Rabbits | F-1394 | 100 mg/kg/day | 12 weeks | 57% (significant) | [10] |

| F-1394 (regression study) | 100 mg/kg/day x 2 | 12 weeks | 31% (significant) | [10] |

Table 2: Effect of F-1394 on Aortic Plaque Composition

| Animal Model | Treatment Group | Dose | Duration | Parameter | Reduction (%) | Reference |

| ApoE-deficient Mice | Low F-1394 | 300 mg/kg diet | 17 weeks | Macrophage Staining | 61% | [3] |

| High F-1394 | 900 mg/kg diet | 17 weeks | Macrophage Staining | 83% | [3] | |

| Cholesterol-fed Rabbits | F-1394 | 100 mg/kg/day | 12 weeks | Total Aortic Cholesterol | 38% (significant) | [10] |

| Esterified Aortic Cholesterol | 59% (significant) | [10] | ||||

| F-1394 (regression study) | 100 mg/kg/day x 2 | 12 weeks | Total Aortic Cholesterol | 31% (significant) | [10] | |

| Esterified Aortic Cholesterol | 43% (significant) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of F-1394's role in atherosclerosis.

In Vivo Atherosclerosis Studies in Animal Models

Objective: To evaluate the effect of F-1394 on the development and progression of atherosclerotic lesions in vivo.

Animal Models:

-

Apolipoprotein E-deficient (ApoE-/-) mice[3]

-

Apolipoprotein E and LDL receptor double knockout (ApoE/LDLr-DKO) mice[1][9]

-

New Zealand White rabbits on a high-cholesterol diet[10]

Experimental Diets:

-

Western-type diet (for ApoE-/- mice): Typically contains 21% fat and 0.15% cholesterol.[3]

-

High-cholesterol diet (for rabbits): Standard chow supplemented with a high percentage of cholesterol (e.g., 0.5-1%).[10]

-

F-1394 Administration: F-1394 is incorporated directly into the chow at specified concentrations (e.g., 300 or 900 mg/kg of food) or administered daily by oral gavage.[1][3][9][10]

Protocol for Atherosclerotic Lesion Quantification:

-

Tissue Harvesting: At the end of the treatment period, animals are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). The entire aorta is carefully dissected from the heart to the iliac bifurcation.[11]

-

En Face Analysis:

-

The aorta is opened longitudinally, pinned flat on a black wax surface, and stained with Oil Red O solution (0.5% in isopropanol/water) to visualize lipid-rich lesions.[12]

-

The total aortic surface area and the lesion area (stained red) are quantified using image analysis software (e.g., ImageJ).

-

The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.[1][9]

-

-

Aortic Root Cross-Section Analysis:

-

The upper portion of the heart and the aortic root are embedded in Optimal Cutting Temperature (OCT) compound and frozen.[11]

-

Serial cryosections (e.g., 10 µm thick) are cut from the aortic sinus.

-

Sections are stained with Oil Red O and counterstained with hematoxylin to visualize lipid deposition and cell nuclei.[12]

-

The lesion area in the aortic root is quantified using image analysis software.[3]

-

Immunohistochemistry for Plaque Composition Analysis

Objective: To characterize the cellular composition of atherosclerotic plaques.

Protocol:

-

Tissue Preparation: Frozen sections of the aortic root are prepared as described above.

-

Antibody Staining:

-

Sections are incubated with primary antibodies specific for different cell types, such as:

-

Macrophages: Anti-Mac-3 or anti-CD68 antibody.

-

Smooth Muscle Cells: Anti-α-smooth muscle actin antibody.

-

-

Following primary antibody incubation, sections are incubated with a corresponding biotinylated secondary antibody.

-

The signal is visualized using an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB), resulting in a colored precipitate at the site of the antigen.[11]

-

-

Quantification: The positively stained areas for each cell type are quantified using image analysis software and expressed as a percentage of the total lesion area.[3]

In Vitro Macrophage Foam Cell Formation Assay

Objective: To assess the effect of F-1394 on the ability of macrophages to take up modified lipoproteins and form foam cells.

Protocol:

-

Cell Culture: Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.[13][14]

-

Lipoprotein Modification: Low-density lipoprotein (LDL) is isolated from plasma and modified, typically by oxidation (oxLDL) or acetylation (acLDL), to be recognized by scavenger receptors on macrophages.[15]

-

Foam Cell Induction: Macrophages are incubated with modified LDL (e.g., 50 µg/mL acLDL) in the presence or absence of various concentrations of F-1394 for 24-48 hours.[13][15]

-

Lipid Staining and Quantification:

-

Cells are fixed with 4% paraformaldehyde and stained with Oil Red O to visualize intracellular lipid droplets.[15]

-

The amount of intracellular cholesteryl ester can be quantified by extracting lipids from the cells and measuring the cholesterol content using a colorimetric or fluorometric assay after saponification.[14]

-

Alternatively, the uptake of fluorescently labeled modified LDL (e.g., DiI-oxLDL) can be quantified by fluorometry or flow cytometry.[15]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involved in ACAT inhibitor research in atherosclerosis.

Signaling Pathway of Macrophage Foam Cell Formation and ACAT Inhibition

Caption: Mechanism of macrophage foam cell formation and the inhibitory action of F-1394.

Simplified NF-κB Signaling Pathway in Macrophages

While a direct link between F-1394 and NF-κB in atherosclerosis is not yet firmly established in the literature, the general pro-inflammatory role of NF-κB in macrophages is highly relevant.

Caption: Simplified canonical NF-κB signaling pathway in macrophages.

Experimental Workflow for In Vivo Atherosclerosis Study

Caption: Experimental workflow for an in vivo study of F-1394 in atherosclerosis.

Conclusion

The ACAT inhibitor F-1394 has demonstrated efficacy in reducing the development and progression of atherosclerosis in various animal models. Its primary mechanism of action is the inhibition of ACAT1 in macrophages, thereby reducing foam cell formation and lipid accumulation within the arterial wall. The quantitative data from preclinical studies suggest a dose-dependent anti-atherosclerotic effect that is often independent of changes in plasma cholesterol levels, pointing to a direct effect on the vessel wall.

While the role of ACAT inhibition in modulating inflammatory signaling pathways such as NF-κB requires further investigation, the reduction in macrophage content within plaques suggests a potential anti-inflammatory effect. The detailed experimental protocols provided in this guide offer a framework for researchers to design and execute studies to further elucidate the role of ACAT inhibitors in atherosclerosis. The conflicting results from past clinical trials with other ACAT inhibitors highlight the complexity of this therapeutic approach and underscore the need for a deeper understanding of the nuanced effects of ACAT inhibition on different cell types within the atherosclerotic plaque. Future research may focus on developing isoform-specific ACAT inhibitors or combination therapies to maximize the anti-atherosclerotic benefits while minimizing potential side effects.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. ACAT inhibitors as antiatherosclerotic agents: compounds and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of F-1394, an acyl-CoA:cholesterol acyltransferase inhibitor, on atherosclerosis induced by high cholesterol diet in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel technique for generating macrophage foam cells for in vitro reverse cholesterol transport studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Effects of ACAT Inhibition: A Technical Guide for Researchers

Acat-IN-4 is identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. However, publicly available research detailing the specific cellular effects, quantitative data, and experimental protocols for this compound is limited. Therefore, this guide provides an in-depth overview of the well-documented cellular consequences of ACAT inhibition, drawing from studies on extensively researched ACAT inhibitors. This information serves as a foundational resource for researchers investigating compounds like this compound.

Core Mechanism of ACAT Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA. These cholesteryl esters are then stored in lipid droplets. By inhibiting ACAT, compounds like this compound prevent this esterification process. This leads to a primary cellular effect: an increase in the intracellular concentration of free cholesterol. This accumulation of free cholesterol, particularly in the endoplasmic reticulum (ER) and other cellular membranes, triggers a cascade of downstream cellular responses, including effects on lipid metabolism, cell viability, and inflammatory signaling.

dot

Caption: Core mechanism of this compound action.

Effects on Lipid Metabolism and Lipid Droplet Formation

The most direct consequence of ACAT inhibition is the alteration of cellular lipid homeostasis. By preventing the storage of excess cholesterol in lipid droplets, ACAT inhibitors can significantly impact cellular lipid content and distribution.

Quantitative Data on Lipid Metabolism Modulation by ACAT Inhibition

| Parameter | Cell Type | ACAT Inhibitor | Concentration | Effect | Reference |

| Cholesteryl Ester Content | 3T3-L1 Adipocytes | Avasimibe | 1 µM | Significant decrease | [1] |

| Free Cholesterol Content | 3T3-L1 Adipocytes | Avasimibe | 1 µM | Significant increase | [1] |

| Lipid Droplet Number | E4FAD Mouse Brain | Avasimibe | 30 mg/kg | ~50% decrease in subiculum and cortex | [2] |

| Total Adipocyte Lipid Content | 3T3-L1 Adipocytes | ACAT1/2 Knockdown | - | ~40% reduction | [3][4] |

Experimental Protocols

Oil Red O Staining for Lipid Droplet Visualization:

-

Cell Culture and Treatment: Plate 3T3-L1 preadipocytes on glass coverslips in a 24-well plate. Differentiate them into mature adipocytes. Treat the cells with the ACAT inhibitor (e.g., Avasimibe at 1 µM) for 24-48 hours.

-

Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 10% formalin for 1 hour.

-

Staining: Wash with water and then with 60% isopropanol. Allow the isopropanol to evaporate completely. Add Oil Red O working solution and incubate for 10 minutes.

-

Washing and Counterstaining: Wash with 60% isopropanol, followed by a water wash. Counterstain with hematoxylin for 1 minute.

-

Microscopy: Mount the coverslips on slides and visualize under a light microscope. Lipid droplets will appear as red-stained spherical structures.

dot

Caption: Effects of ACAT inhibition on lipid metabolism pathways.

Induction of Apoptosis

In several cancer cell lines, the accumulation of free cholesterol resulting from ACAT inhibition has been shown to be cytotoxic and can lead to apoptosis. The exact mechanisms are still under investigation but are thought to involve alterations in membrane properties and the induction of ER stress.

Quantitative Data on Apoptosis Induction

| Cell Line | ACAT Inhibitor | Concentration | Apoptotic Effect | Assay Used | Reference |

| THP-1 derived foam cells | KY-455 | Not specified | Prevention of apoptotic changes under oxidative stress | Not specified | [2] |

| Colorectal Cancer Cells | ACAT2 Knockdown | - | Increased apoptosis | Flow Cytometry | [5] |

Experimental Protocols

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry:

-

Cell Treatment: Seed cancer cells (e.g., PANC-1 pancreatic cancer cells) in 6-well plates. Treat with the ACAT inhibitor at various concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

dot

Caption: Proposed pathways for apoptosis induction by ACAT inhibition.

Modulation of Autophagy

ACAT inhibition has been shown to stimulate autophagy, particularly in microglia. This process is crucial for the clearance of cellular debris and misfolded proteins. The mechanism appears to be independent of the classical mTOR signaling pathway and is linked to the increase in free cholesterol in the ER.

Quantitative Data on Autophagy Modulation

| Cell Type | ACAT Inhibitor/Model | Effect on Autophagy | Key Marker Change | Reference |

| Mouse Microglia | Acat1 gene knockout | Stimulation of autophagosome formation | Increased LC3-II levels | |

| N9 Microglial Cells | K604 (ACAT1 inhibitor) | Stimulation of autophagosome formation | Increased LC3-II levels |

Experimental Protocols

Western Blot for LC3-I to LC3-II Conversion:

-

Cell Lysis: Treat microglial cells with an ACAT inhibitor (e.g., K604 at 0.5 µM) for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against LC3. Follow with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) indicates an induction of autophagy.

dot

Caption: ACAT inhibition stimulates autophagy in microglia.

Inhibition of NF-κB Signaling

This compound is noted to inhibit NF-κB mediated transcription. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key therapeutic target. The precise mechanism by which ACAT inhibition affects this pathway is an active area of research but may be linked to alterations in the lipid composition of cell membranes, which can impact the function of membrane-associated signaling proteins.

This guide provides a comprehensive overview of the known cellular effects of ACAT inhibition. Researchers working with this compound can use this information as a framework for designing experiments and interpreting their findings, keeping in mind that the specific quantitative effects of this compound will need to be determined empirically.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. WO2013071169A1 - Acc inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. ACAT inhibition reduces the progression of preexisting, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Acat-IN-4: A Deep Dive into its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acat-IN-4 is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), an intracellular enzyme crucial for cholesterol esterification. By modulating cellular cholesterol homeostasis, this compound presents a compelling therapeutic candidate for multifaceted diseases, primarily atherosclerosis and Alzheimer's disease. Its mechanism extends beyond simple enzyme inhibition, implicating the intricate NF-κB signaling pathway. This technical guide synthesizes the available preclinical data on this compound, providing a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies for its evaluation.

Introduction

Cholesterol esters, the storage form of cholesterol, are central to the pathology of several chronic diseases. Their accumulation in macrophages contributes to the formation of foam cells, a hallmark of atherosclerotic plaques. In the context of neurodegeneration, altered cholesterol metabolism is strongly linked to the production of amyloid-beta (Aβ) peptides, a key factor in Alzheimer's disease. This compound, by inhibiting ACAT1, directly intervenes in these processes. Furthermore, its documented role in the inhibition of NF-κB-mediated transcription suggests a broader anti-inflammatory and cell-regulatory function.[1] This document aims to provide a detailed technical resource for professionals engaged in the research and development of novel therapeutics targeting these pathways.

Chemical Properties and Synthesis

This compound is a synthetic molecule with the chemical formula C32H50N2O5S and a molecular weight of 574.81 g/mol .[2] While the specific synthesis protocol for this compound is detailed within patent EP1236468A1 as "Example 208," a general multi-step organic synthesis approach is typically employed for compounds of this class.[3][4]

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of the ACAT1 enzyme.[4] By binding to the active site, it prevents the esterification of free cholesterol into cholesteryl esters. This leads to a decrease in the intracellular pool of cholesteryl esters and an increase in the availability of free cholesterol for other cellular processes, including efflux to HDL particles, which is a key step in reverse cholesterol transport.

Beyond its direct enzymatic inhibition, this compound has been shown to inhibit NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription.[1][3] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition by this compound suggests a potential to mitigate the chronic inflammation associated with both atherosclerosis and Alzheimer's disease.

Therapeutic Applications and Preclinical Data

The therapeutic potential of this compound is being explored in two primary areas: atherosclerosis and Alzheimer's disease.

Atherosclerosis

In the context of cardiovascular disease, the inhibition of ACAT1 by this compound is expected to reduce the formation of foam cells within atherosclerotic plaques.[4] By preventing the accumulation of cholesteryl esters in macrophages, this compound may slow the progression of atherosclerosis and promote plaque stability. Preclinical studies on other ACAT inhibitors have demonstrated a reduction in atherosclerotic lesion size and complexity in animal models.[5][6]

Table 1: Preclinical Data of ACAT Inhibitors in Atherosclerosis Models

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| F1394 | ApoE-/- mice | Decreased early atherosclerosis development. | N/A |

| Avasimibe | ApoE*3-Leiden mice | Reduced atherosclerotic lesion area. | N/A |

| Pactimibe | Human (Clinical Trial) | No significant benefit in reducing atheroma volume. |[5] |

Note: Specific quantitative data for this compound in atherosclerosis models is not yet publicly available.

Alzheimer's Disease

The link between cholesterol metabolism and Alzheimer's disease is well-established. Inhibition of ACAT1 has been shown to reduce the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brains of Alzheimer's patients.[7][8] By altering the distribution of cholesterol within neuronal cells, ACAT inhibitors may influence the processing of the amyloid precursor protein (APP), shifting it away from the amyloidogenic pathway.[7] Animal models of Alzheimer's disease treated with ACAT inhibitors have shown reduced Aβ pathology and, in some cases, improved cognitive function.

Table 2: Preclinical Data of ACAT Inhibitors in Alzheimer's Disease Models

| Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Avasimibe | E4FAD-Tg mice | Reduced Aβ solubility/deposition and neuroinflammation. | N/A |

| CP-113,818 | hAPPFAD mice | Reduced amyloid pathology and improved spatial learning. |[7] |

Note: Specific quantitative data for this compound in Alzheimer's disease models is not yet publicly available.

Experimental Protocols

Detailed experimental protocols for evaluating the efficacy of this compound are crucial for reproducible research. The following sections outline general methodologies for key assays.

In Vitro ACAT Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT1.

Protocol:

-

Enzyme Source: Microsomes prepared from cells overexpressing human ACAT1.

-

Substrate: Radiolabeled [1-14C]oleoyl-CoA and cholesterol.

-

Incubation: The enzyme source is incubated with the test compound (this compound) at various concentrations. The reaction is initiated by the addition of the substrates.

-

Lipid Extraction: After a defined incubation period, the reaction is stopped, and lipids are extracted using a chloroform/methanol solution.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The band corresponding to cholesteryl oleate is scraped, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated.

In Vivo Atherosclerosis Mouse Model

Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used model for studying atherosclerosis.

Protocol:

-

Animal Model: Male ApoE-/- mice.

-

Diet: Mice are fed a high-fat, high-cholesterol "Western" diet to induce atherosclerosis.

-

Treatment: this compound is administered to the treatment group, typically via oral gavage or mixed in the diet, for a specified duration. A control group receives a vehicle.

-

Atherosclerotic Lesion Analysis: At the end of the study, mice are euthanized, and the aortas are dissected.

-

Quantification: The extent of atherosclerotic lesions is quantified by en face analysis after Oil Red O staining of the entire aorta. Cross-sectional analysis of the aortic root is also performed to assess plaque size and composition (e.g., macrophage content, collagen content) through immunohistochemistry.

In Vivo Alzheimer's Disease Mouse Model

Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the 5XFAD or APP/PS1 mice, are widely used.

Protocol:

-

Animal Model: 5XFAD or APP/PS1 transgenic mice.

-

Treatment: this compound is administered to the treatment group over a defined period, starting before or after the typical onset of plaque pathology.

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.

-

Brain Tissue Analysis: After the treatment period, mouse brains are harvested.

-

Aβ Plaque Quantification: Brain hemispheres are sectioned and stained with antibodies against Aβ (e.g., 6E10) to visualize and quantify the amyloid plaque burden using image analysis software.

-

Biochemical Analysis: Brain homogenates are used to measure the levels of soluble and insoluble Aβ peptides using ELISA.

NF-κB Reporter Assay

This assay is used to determine the effect of a compound on NF-κB transcriptional activity.

Protocol:

-

Cell Line: A suitable cell line (e.g., HEK293) is transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

-

Treatment: Cells are pre-treated with this compound at various concentrations, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Luciferase Assay: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The inhibitory effect of this compound on NF-κB activation is determined by the reduction in luciferase expression.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Atherosclerosis

Caption: this compound inhibits ACAT1 in macrophages, reducing cholesteryl ester formation and atherosclerosis.

This compound Mechanism of Action in Alzheimer's Disease

Caption: this compound modulates cholesterol homeostasis, potentially reducing Aβ production in Alzheimer's.

This compound and the NF-κB Signaling Pathway

References

- 1. This compound|CAS 454203-56-6|DC Chemicals [dcchemicals.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy this compound [smolecule.com]

- 5. Animal models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal models for the atherosclerosis research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACAT as a drug target for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Acat-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acat-IN-4 is a potent and specific inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). ACAT is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, a key process in cellular cholesterol homeostasis.[1][2] Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis, hyperlipidemia, and certain types of cancer.[1] this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of ACAT in vitro. Furthermore, some evidence suggests that ACAT inhibitors can modulate inflammatory responses through the inhibition of NF-κB mediated transcription. These application notes provide detailed protocols for the in vitro evaluation of this compound's biological activity.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ACAT enzyme, thereby preventing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. This leads to an accumulation of free cholesterol within the cell, which can trigger various downstream cellular responses. One of the key putative downstream effects of ACAT inhibition is the modulation of the NF-κB signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, immunity, and cell survival.

Quantitative Data

| Parameter | This compound | Representative ACAT Inhibitor (Avasimibe) | Reference Cell Line(s) |

| IC50 (ACAT1) | Data not available in searched literature | ~1.2 µM | Ovarian cancer cell lines (SKOV-3, OC-314, IGROV-1) |

| Effect on Cell Viability | Expected to reduce viability at higher concentrations | Significant reduction in viability of ovarian cancer cells after 72h treatment | Ovarian cancer cell lines |

| NF-κB Inhibition | Reported to inhibit NF-κB mediated transcription | Not explicitly quantified | To be determined by reporter assay |

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound. Inhibition of ACAT leads to an increase in intracellular free cholesterol, which is hypothesized to interfere with the signaling cascade that leads to the activation and nuclear translocation of NF-κB.

Caption: Proposed mechanism of this compound action on the NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

ACAT Enzyme Activity Assay (Fluorescent NBD-Cholesterol-Based)

This assay measures the esterification of the fluorescent cholesterol analog, NBD-cholesterol, to quantify ACAT activity.

Experimental Workflow:

Caption: Workflow for the fluorescent ACAT enzyme activity assay.

Materials:

-

Cell line expressing ACAT (e.g., HepG2, CHO cells)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

NBD-cholesterol

-

Cell lysis buffer (e.g., RIPA buffer)

-

Hexane/Isopropanol (3:2, v/v)

-

TLC plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Fluorescence plate reader or imaging system

Procedure:

-

Cell Seeding: Seed cells in a 96-well, clear-bottom black plate at a density that will result in 80-90% confluency on the day of the assay.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known ACAT inhibitor). Incubate for the desired treatment time (e.g., 2-4 hours).

-

NBD-Cholesterol Labeling: Add NBD-cholesterol to each well to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the esterification of NBD-cholesterol.

-

Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 15 minutes.

-

Lipid Extraction: Transfer the cell lysates to microcentrifuge tubes. Add hexane/isopropanol (3:2) to each tube, vortex vigorously, and centrifuge to separate the phases.

-

TLC Separation: Carefully spot the organic (upper) phase onto a TLC plate. Allow the spots to dry completely. Develop the TLC plate in the developing solvent until the solvent front is near the top.

-

Quantification: After the plate is dry, visualize the fluorescent spots under UV light. The upper, less polar spot corresponds to NBD-cholesteryl esters, and the lower spot is unesterified NBD-cholesterol. Quantify the fluorescence intensity of the NBD-cholesteryl ester spots using a fluorescence plate reader or a gel documentation system.

-

Data Analysis: Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Western Blot Analysis for ACAT-1 Expression

This protocol is for determining the protein levels of ACAT-1 in cells treated with this compound.

Experimental Workflow:

Caption: Workflow for Western Blot analysis of ACAT-1.

Materials:

-